

Tris(2,6-dimethoxyphenyl)phosphine CAS number 85417-41-0

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Compound of Interest

Compound Name:	<i>Tris(2,6-dimethoxyphenyl)phosphine</i>
Cat. No.:	B1586704

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An In-Depth Technical Guide to **Tris(2,6-dimethoxyphenyl)phosphine** (DMPP)

Abstract

Tris(2,6-dimethoxyphenyl)phosphine (CAS RN: 85417-41-0), commonly referred to as DMPP or TDMPP, has emerged as a uniquely versatile and powerful tool in modern organic synthesis.^{[1][2]} Its utility stems from a sophisticated molecular architecture that imparts a distinct combination of steric bulk and electron-rich character. This guide provides an in-depth analysis of DMPP, moving beyond a simple catalog of its properties to explore the causal relationships between its structure and its function. We will dissect its dual-role mechanistic behavior as both a superior ligand for transition metal catalysis and a potent nucleophilic organocatalyst. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the advanced capabilities of DMPP to overcome complex synthetic challenges, enhance reaction efficiency, and achieve precise molecular control.

The Architectural Advantage of DMPP

In the landscape of phosphorus-based reagents, phosphine ligands are indispensable for their ability to modulate the reactivity and selectivity of transition metal catalysts. **Tris(2,6-dimethoxyphenyl)phosphine** distinguishes itself through the strategic placement of two methoxy (-OCH₃) groups on the ortho positions of each of its three phenyl rings. This specific substitution pattern is not arbitrary; it is the cornerstone of the ligand's exceptional performance.

The oxygen atoms of the methoxy groups, through resonance, act as powerful electron-donating groups, pushing electron density into the phenyl rings and, consequently, onto the central phosphorus atom. This makes DMPP a significantly stronger electron-donating ligand compared to its less-substituted counterparts like triphenylphosphine. This electronic enrichment is critical for stabilizing low-valent metal centers (e.g., Pd(0)) in catalytic cycles, thereby promoting challenging oxidative addition steps.

Simultaneously, the three bulky 2,6-dimethoxyphenyl substituents create a well-defined and sterically demanding cone around the phosphorus atom. This steric hindrance plays a crucial role in influencing the coordination geometry of the metal center, facilitating the reductive elimination of the desired product, and often enhancing selectivity in cross-coupling reactions. It is this deliberate combination of electronic richness and steric imposition that makes DMPP a ligand of choice for a wide array of chemical transformations.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application and characterization.

Physicochemical Properties

The key identifying and physical properties of DMPP are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	85417-41-0	[2] [3]
IUPAC Name	tris(2,6-dimethoxyphenyl)phosphane	[1] [2]
Synonyms	DMPP, TDMPP	[1] [4]
Molecular Formula	C ₂₄ H ₂₇ O ₆ P	[1] [3] [5]
Molecular Weight	442.44 g/mol	[3] [6]
Appearance	White to light yellow powder or crystal	[5]
Melting Point	145-147 °C (lit.)	[1] [3] [4]
Form	Solid Powder	[1] [3]

Spectroscopic Signatures

While raw spectra should always be acquired for batch-specific confirmation, the following table outlines the expected spectroscopic characteristics for DMPP, crucial for its identification and purity assessment.

Technique	Expected Signature
³¹ P NMR (CDCl ₃)	A single peak is expected in the typical range for triarylphosphines, influenced by the electron-donating methoxy groups.
¹ H NMR (CDCl ₃)	Signals corresponding to the methoxy protons (-OCH ₃) will appear as a sharp singlet. Aromatic protons will present as a characteristic multiplet pattern (triplet and doublet) consistent with a 1,2,3-trisubstituted benzene ring.
¹³ C NMR (CDCl ₃)	Resonances for the methoxy carbons, and distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The ipso-carbon signal will show coupling to the phosphorus atom.
FT-IR (KBr)	Characteristic C-O stretching frequencies for the aryl-ether methoxy groups, P-C stretching vibrations, and aromatic C-H and C=C stretching bands.

Note: Specific chemical shifts (ppm) and coupling constants (Hz) should be verified against a certified reference standard or published literature.[\[7\]](#)

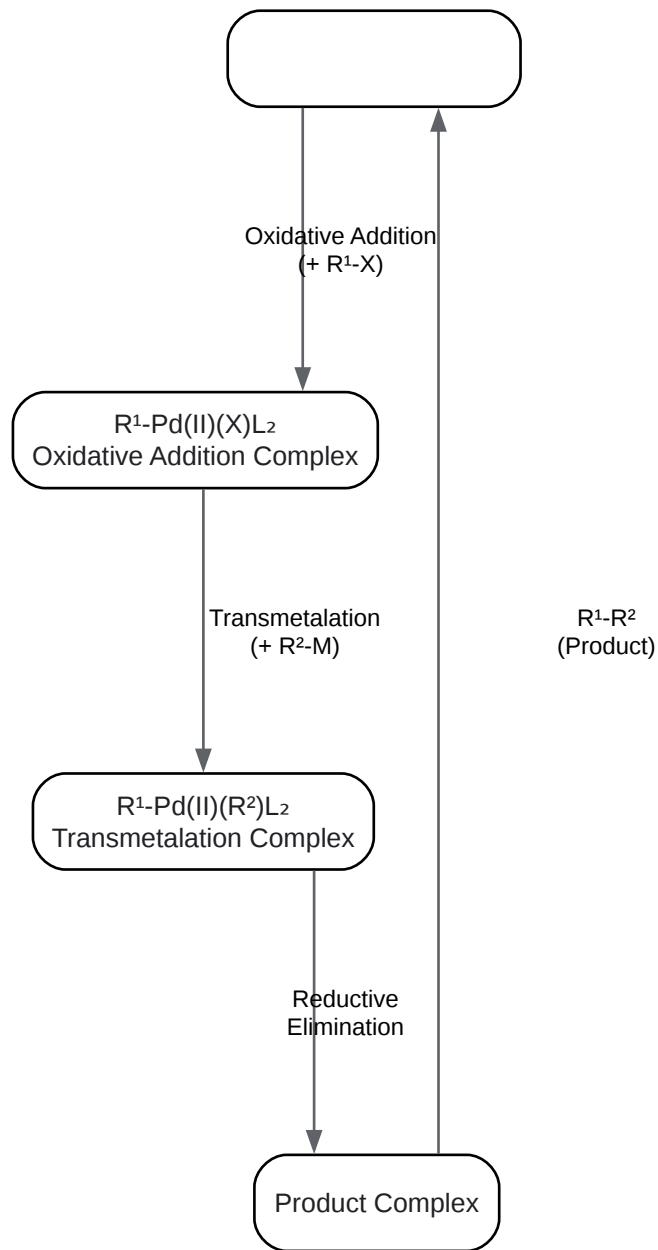
The Dual-Role Mechanism of Action

DMPP's utility is bifurcated into two primary mechanistic classes: its function as a supporting ligand in metal catalysis and its direct participation as an organocatalyst.

As a Ligand in Transition Metal Catalysis

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand is not a passive spectator but an active participant that dictates the efficiency of the entire process.[\[8\]](#) DMPP excels in this role. The catalytic cycle begins with an active Pd(0) species, which is stabilized by DMPP ligands. The high electron density on the DMPP's phosphorus atom strengthens the M-P bond and enriches the metal center, making the initial,

often rate-limiting, oxidative addition of an aryl halide more favorable. Following transmetalation, the steric bulk of DMPP facilitates the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.

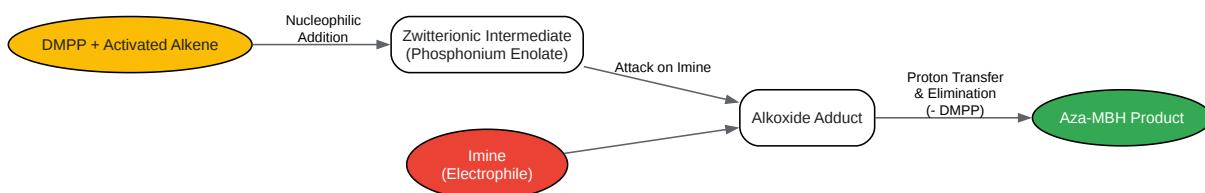


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Caption: Generalized Suzuki-Miyaura cycle featuring DMPP.

As a Nucleophilic Organocatalyst

Beyond its role as a ligand, DMPP can function as a potent Lewis base catalyst, initiating reactions through nucleophilic attack.^{[9][10]} This mode of action is central to phosphine-catalyzed processes like the aza-Morita-Baylis-Hillman (aza-MBH) reaction.^{[3][11]} The reaction is initiated by the nucleophilic addition of DMPP to an activated alkene (e.g., an enone), forming a zwitterionic phosphonium enolate intermediate.^{[12][13]} This intermediate is a potent carbon nucleophile that then attacks an electrophile, such as the carbon of an imine. A subsequent proton transfer and elimination of the phosphine catalyst yield the final product and regenerate the catalyst.



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Caption: Mechanistic pathway of an aza-MBH reaction.

Synthesis and Safe Handling

Illustrative Synthesis Protocol

The synthesis of triarylphosphines is typically achieved via the reaction of a phosphorus halide with an organometallic reagent. The following protocol illustrates a standard Grignard-based approach for the synthesis of DMPP.

Disclaimer: This is a representative protocol. Researchers must consult peer-reviewed literature and perform their own risk assessment before conducting any experiment.

Objective: To synthesize **Tris(2,6-dimethoxyphenyl)phosphine** from 1-bromo-2,6-dimethoxybenzene.

Step 1: Grignard Reagent Formation

- Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser and an addition funnel.
- Add a small volume of anhydrous tetrahydrofuran (THF).
- In the addition funnel, dissolve 1-bromo-2,6-dimethoxybenzene in anhydrous THF.
- Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction (initiation may require gentle heating or an iodine crystal).
- Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2,6-dimethoxyphenylmagnesium bromide.

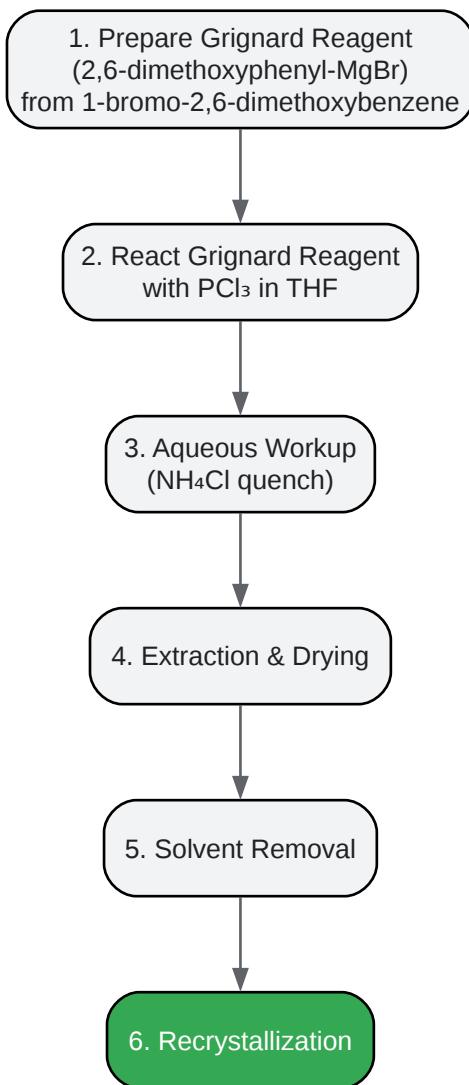
Step 2: Phosphine Synthesis

- Cool the Grignard solution to 0 °C in an ice bath.
- In a separate flask, dissolve phosphorus trichloride (PCl₃) in anhydrous THF.
- Add the PCl₃ solution dropwise to the cooled, stirred Grignard solution. A 3:1 molar ratio of Grignard reagent to PCl₃ is required.
- After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Workup and Purification

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.

- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane/ethyl acetate) to afford pure **Tris(2,6-dimethoxyphenyl)phosphine** as a white solid.



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Caption: Illustrative workflow for the synthesis of DMPP.

Safety and Handling Protocol

DMPP is an irritant and requires careful handling in a laboratory setting.[\[14\]](#) Adherence to standard safety protocols is mandatory.

Hazard Class	GHS Classification	Precautionary Measures
Health Hazards	Skin Irritation (Category 2) [2] [3] Eye Irritation (Category 2) [2] [3] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation [2] [3]	P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [14]
Physical Hazards	None identified. [14]	N/A
Storage	Combustible Solid (Storage Class 11) [3]	P403+P233: Store in a well- ventilated place. Keep container tightly closed. [14]

Handling Procedure:

- Always handle **Tris(2,6-dimethoxyphenyl)phosphine** in a well-ventilated chemical fume hood.
- Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[\[3\]](#)
- Use a powder funnel and static-free techniques when transferring the solid to prevent dust inhalation.
- In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).[\[14\]](#)
- Dispose of waste in accordance with local, state, and federal regulations.[\[14\]](#)

Field Applications & Experimental Protocols

The true value of DMPP is demonstrated in its successful application across a broad spectrum of pivotal organic reactions.

Application Showcase

- Palladium-Mediated Cross-Coupling: DMPP is a highly effective ligand for numerous cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Hiyama couplings.^[3] Its strong electron-donating nature often allows for lower catalyst loadings and activity with more challenging substrates like aryl chlorides.
- Aza-Morita-Baylis-Hillman (aza-MBH) Reactions: It serves as an efficient organocatalyst for three-component aza-MBH reactions.^{[3][4][6][11]}
- Annulations and Cyclizations: DMPP catalyzes various atom-economic syntheses, including the formation of nitrogen heterocycles, benzannulations, and the oxycyclization of allendiols.^{[3][4][6][11]}
- Other Catalytic Transformations: Its applications extend to hydroalkynylation reactions, enantioselective aldol reactions, and copper-mediated dimerization reactions.^{[3][4][6][15]}

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using DMPP as the ligand.

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Reagents & Equipment:

- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- **Tris(2,6-dimethoxyphenyl)phosphine** (DMPP)
- 4-Bromoanisole
- Phenylboronic Acid

- Potassium Carbonate (K_2CO_3)
- Toluene and Water (degassed)
- Schlenk flask, reflux condenser, magnetic stirrer, inert atmosphere setup (N_2/Ar)

Procedure:

- Catalyst Pre-formation/Setup: To a dry Schlenk flask under an inert atmosphere, add $Pd(OAc)_2$ (e.g., 0.01 mmol, 1 mol%) and DMPP (e.g., 0.022 mmol, 2.2 mol%). The P/Pd ratio is critical and often optimized around 2.2:1.
- Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
- Solvent Addition: Add degassed toluene (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The use of a biphasic solvent system is common for Suzuki couplings.
- Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting 4-bromoanisole is consumed (typically 4-12 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Extraction: Extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Final Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl as a pure product. Characterize by NMR and compare to literature data.

Conclusion

Tris(2,6-dimethoxyphenyl)phosphine is far more than a standard phosphine ligand. It is a rationally designed, high-performance reagent whose architectural features directly translate to superior catalytic activity. Its strong electron-donating character and defined steric profile make it an enabling tool for challenging transition metal-catalyzed cross-couplings. Furthermore, its demonstrated efficacy as a nucleophilic organocatalyst opens avenues for metal-free synthetic strategies. For scientists in discovery and development, a comprehensive understanding and proficient application of DMPP provide a distinct advantage in the synthesis of complex molecules, from fine chemicals to active pharmaceutical ingredients. Future research will likely continue to expand its applications, particularly in asymmetric catalysis and the development of more sustainable synthetic methodologies.

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